![molecular formula C21H37N3 B1251723 Nitensidine A](/img/structure/B1251723.png)
Nitensidine A
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Overview
Description
Nitensidine A is a natural product found in Pterogyne nitens with data available.
Scientific Research Applications
Osteoclastic Cell Death
Nitensidine A, a guanidine alkaloid from Pterogyne nitens, exhibits significant anti-osteoclastic effects. This was observed in a study where it reduced the number of osteoclasts, multinucleated giant cells responsible for bone metabolism, on culture plates. The study highlighted Nitensidine A's concentration-dependent anti-osteoclastic activity, which was about threefold stronger than its counterpart pterogynine. This effect is suggested to be due to the structural features of Nitensidine A, particularly the imino nitrogen atom and its isoprenyl moiety (Tajima et al., 2015).
Interaction with Human ABC Transporter ABCB1
Another study explored Nitensidine A's interaction with the human ATP-binding cassette (ABC) transporter ABCB1. Nitensidine A stimulated the ATPase activity of ABCB1 as strongly as the control drug verapamil. The study suggests that Nitensidine A's effect on ABCB1 is significant, as it was synergistically enhanced in combination with verapamil. This research points to Nitensidine A as a novel substrate for ABCB1, and the study's molecular docking analysis further supports this interaction (Tajima et al., 2014).
Antimicrobial Activity
Pterogyne nitens, the plant from which Nitensidine A is derived, has shown antimicrobial activity against opportunistic fungi like Candida species and Cryptococcus neoformans. Nitensidine A, along with other guanidine alkaloids isolated from P. nitens, showed moderate activity against these fungi, indicating potential applications in antifungal therapy (Regasini et al., 2010).
Cytotoxicity in Cancer Cell Lines
Nitensidine A has been tested for cytotoxicity against various human cancer cell lines. In a study exploring guanidine alkaloids from Pterogyne nitens, Nitensidine A exhibited cytotoxic effects on HL-60 (human myeloblastic leukemia) and SF-245 (human glioblastoma) cells. This suggests potential applications in cancer research and therapy (Regasini et al., 2009).
properties
Product Name |
Nitensidine A |
---|---|
Molecular Formula |
C21H37N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1,2-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine |
InChI |
InChI=1S/C21H37N3/c1-17(2)9-7-11-19(5)13-15-23-21(22)24-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H3,22,23,24)/b19-13+,20-14+ |
InChI Key |
WWGVMWNCEFTAEP-IWGRKNQJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNC(=NC/C=C(\C)/CCC=C(C)C)N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNC(=NCC=C(C)CCC=C(C)C)N)C)C |
synonyms |
nitensidine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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